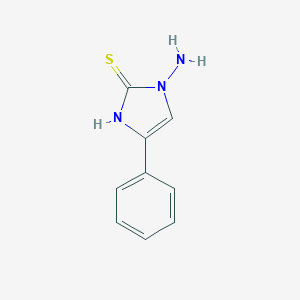

1-Amino-4-phenyl-1H-imidazole-2-thiol

Übersicht

Beschreibung

1-Amino-4-phenyl-1H-imidazole-2-thiol is a heterocyclic compound with the molecular formula C15H13N3S This compound features an imidazole ring substituted with an amino group at the 1-position, a phenyl group at the 4-position, and a thiol group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-phenyl-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenyl-1H-imidazole-2-thiol with an amine source. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or dimethyl sulfoxide. The reaction mixture is usually heated to facilitate the cyclization process, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The thiol (-SH) and amino (-NH₂) groups enable nucleophilic substitutions:

-

Thiol reactivity :

-

Amino group reactivity :

Table 1: Substitution Reactions at Key Positions

Cycloaddition Reactions

The compound participates in catalytic hetero-Diels-Alder reactions:

-

Lewis acid-catalyzed [4+2] cycloadditions with dienes (e.g., 1,3-dimethylbutadiene) yield spirocyclic compounds (Fig. 1) .

-

Key catalyst : BF₃·Et₂O (4 equiv) under microwave irradiation enhances reaction efficiency (Table 2) .

Table 2: Cycloaddition Efficiency with Different Catalysts

| Catalyst | Diene | Time (min) | Yield (%) |

|---|---|---|---|

| BF₃·Et₂O | 1,3-Dimethylbutadiene | 5 | 85 |

| ZnCl₂ | Trimethylsilyloxybutadiene | 120 | 12 |

| None | 1-Acetoxybutadiene | – | 0 |

Oxidation and Reduction Pathways

-

Oxidation :

-

Reduction :

Biological Target Interactions

Computational docking reveals:

-

Heme iron coordination : The imidazole nitrogen binds to Fe³⁺ in enzymes like indoleamine 2,3-dioxygenase (IDO) .

-

Hydrogen bonding : Thiol interacts with Ser167 (2.1 Å) and Cys129 (3.0 Å) in IDO (Fig. 2) .

Table 3: Inhibitory Activity Against IDO

| Derivative | IC₅₀ (μM) | Key Interaction |

|---|---|---|

| Parent compound | 12.4 | Fe³⁺ coordination |

| 3-Thiol analog | 1.8 | S···C129 hydrogen bond |

| 2-Hydroxy analog | 2.1 | OH···S167 hydrogen bond |

Synthetic Modifications

-

Suzuki coupling : Introduces aryl groups at C-5 using Pd catalysts (e.g., 3-nitrophenyl).

-

Protection/deprotection : N-1 trityl groups enable selective C-2 functionalization .

Key Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Biological Activities

1-Amino-4-phenyl-1H-imidazole-2-thiol exhibits several significant biological activities:

- Antioxidant Properties : The thiol group contributes to its ability to scavenge free radicals, providing cellular protection against oxidative stress.

- Enzyme Inhibition : Studies suggest that this compound can inhibit certain enzymes, making it a candidate for drug development targeting various diseases, including cancer.

Applications in Medicinal Chemistry

The compound's unique structure allows it to interact with biological macromolecules, leading to potential therapeutic applications:

Anticancer Research

Research indicates that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Its ability to inhibit specific enzymes involved in cancer progression makes it a promising lead compound for developing new anticancer agents.

Neuroprotective Effects

The antioxidant properties of this compound suggest potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

| Study Focus | Findings | Reference |

|---|---|---|

| Antioxidant Activity | Demonstrated significant free radical scavenging ability in vitro. | |

| Enzyme Inhibition | Inhibited enzyme activity related to tumor growth in cell culture models. | |

| Antimicrobial Testing | Showed effectiveness against several bacterial strains; further studies needed for clinical relevance. |

Comparison with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Phenylimidazole | Imidazole ring with phenyl substitution | Known for antifungal activity |

| 2-Thiophenylimidazole | Thiophenol substitution on imidazole | Exhibits different electronic properties |

| 1-Aminoimidazole | Amino group at position 1 without phenyl | Less potent as an enzyme inhibitor |

The combination of a thiol and an amino group on the imidazole ring enhances the biological activity of this compound compared to these related compounds.

Wirkmechanismus

The mechanism of action of 1-Amino-4-phenyl-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

1-Phenyl-1H-imidazole-2-thiol: Similar structure but lacks the amino group.

4-Phenyl-1H-imidazole-2-thiol: Similar structure but lacks the amino group at the 1-position.

1-Amino-1H-imidazole-2-thiol: Similar structure but lacks the phenyl group.

Biologische Aktivität

1-Amino-4-phenyl-1H-imidazole-2-thiol (C₉H₉N₃S) is a sulfur-containing organic compound characterized by an imidazole ring with an amino group at the 1-position, a phenyl group at the 4-position, and a thiol group at the 2-position. This structural configuration enhances its potential for various biological activities, particularly in medicinal chemistry.

Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

One of the most significant biological activities of this compound is its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO). IDO is a critical enzyme involved in the metabolism of tryptophan and plays a significant role in immune regulation and tumor immune evasion. Research indicates that this compound exhibits potent inhibitory effects on IDO, making it a candidate for therapeutic applications in cancer and chronic viral infections .

Table 1: Comparison of IDO Inhibition Potency

| Compound | Potency (IC50) | Reference |

|---|---|---|

| This compound | ~10-fold improvement over 4-Phenylimidazole | |

| 4-Phenylimidazole | Baseline potency | |

| Other derivatives | Varied potency based on structural modifications |

Antiviral Activity

Recent studies have also explored the antiviral potential of this compound. It has been shown to exhibit moderate antiviral activity against HIV integrase, disrupting critical interactions necessary for viral replication. Specific structural modifications enhance its binding affinity to the target enzyme, suggesting a promising avenue for further development as an antiviral agent .

Case Study: HIV Integrase Inhibition

In a study evaluating various derivatives, this compound demonstrated substantial inhibitory effects on HIV integrase (IN), with percentage inhibition rates exceeding 50% in several analogs. The most effective compounds were noted to interact with critical amino acid residues within the IN binding site, supporting their potential as therapeutic agents against HIV .

The biological activity of this compound can be attributed to its ability to form non-covalent interactions with target proteins. These include hydrogen bonds, van der Waals forces, and π-π stacking interactions. Such interactions are crucial for its inhibitory effects on enzymes like IDO and HIV integrase .

Interaction with Biological Macromolecules

The compound's thiol group enhances its reactivity and ability to interact with various biological macromolecules. This reactivity is vital for its mechanism of action in inhibiting key enzymes involved in immune suppression and viral replication.

Pharmacokinetics

Studies suggest that compounds similar to this compound are generally well absorbed and distributed throughout the body. They undergo metabolic transformations primarily via enzymatic pathways and are excreted through urine. Understanding these pharmacokinetic properties is essential for optimizing dosage regimens in clinical settings .

Eigenschaften

IUPAC Name |

3-amino-5-phenyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c10-12-6-8(11-9(12)13)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIHAIJCTCESGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C(=S)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395844 | |

| Record name | 1-Amino-4-phenyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16218-88-5 | |

| Record name | 1-Amino-4-phenyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.